molecular formula C14H14N2O B3211602 (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol CAS No. 109163-05-5

(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol

Cat. No.: B3211602
CAS No.: 109163-05-5
M. Wt: 226.27 g/mol
InChI Key: OOBLTHBDEQYJJR-DTQAZKPQSA-N
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Description

(2E)-2-Hydrazinylidene-1,2-diphenylethan-1-ol is a chiral β-hydroxy hydrazone derivative characterized by a hydrazinylidene (-NH-N=CH-) group at the C2 position and a hydroxyl (-OH) group at the C1 position of a diphenylethanol backbone. The (2E) stereochemistry denotes the trans configuration of the hydrazone moiety relative to the hydroxyl group.

Properties

IUPAC Name

(2E)-2-hydrazinylidene-1,2-diphenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10,14,17H,15H2/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBLTHBDEQYJJR-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=NN)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N/N)/C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol typically involves the reaction of benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an ethanol solvent, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzophenone derivatives.

    Reduction: Diphenylethanolamines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The phenyl groups may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives

a. Diphenylethanedione Dihydrazone (Benzil Dihydrazone)
  • Structure : Contains two hydrazone groups (-NH-N=) derived from benzil (1,2-diphenylethanedione) .
  • Molecular Formula : C₁₄H₁₄N₄ vs. C₁₄H₁₃N₃O for the target compound.
  • Key Differences : Lacks the hydroxyl group, making it less polar.
  • Applications : Used in organic synthesis for heterocycle formation .
  • Physical Properties: Melting point 147–151°C (monohydrazone variant) .
b. Benzil Monohydrazone
  • Structure : Single hydrazone group attached to benzil .
  • Relevance : Demonstrates how the number of hydrazone groups affects coordination behavior.

Oxime and Imino Derivatives

a. (2Z)-2-(N-Hydroxyimino)-1,2-Diphenylethan-1-Ol (Cupron)
  • Structure: Contains a hydroxyimino (-N-OH) group instead of hydrazinylidene .
  • Applications : Acts as a primary ligand in lanthanum(III) complexes for catalytic and pharmaceutical studies .
  • Key Differences : The oxime group enhances metal-binding capacity compared to hydrazones.
b. 2-((2-Mercapto-Phenyl)Imino)-1,2-Diphenylethan-1-Ol (H2L3)
  • Structure: Incorporates a thiol-functionalized imino group .
  • Applications: Forms nanometal complexes with unique electronic properties .

Amino Alcohol Derivatives

a. (1R,2S)-2-(Allylamino)-1,2-Diphenylethan-1-Ol
  • Structure: Substituted with an allylamino (-NH-CH₂-CH=CH₂) group .
  • Synthesis : Prepared via epoxide ring-opening with allylamine .
  • Applications : Intermediate for N-allyl acetamide derivatives .
b. (1S,2R)-2-Amino-1,2-Diphenylethanol
  • Structure : Features a primary amine (-NH₂) instead of hydrazinylidene .
  • Applications : Chiral ligand in asymmetric catalysis .

Ether and Diol Derivatives

a. 2-Methoxy-1,2-Diphenylethanol
  • Structure : Methoxy (-OCH₃) substituent at C2 .
  • Key Differences : Reduced hydrogen-bonding capacity compared to hydrazinylidene derivatives.
b. 2-Hydroxy-1,2-Diphenylethan-1-Ol
  • Structure : Diol configuration (two hydroxyl groups) .
  • Natural Occurrence : Identified in rambutan peel extract .

Structural and Functional Analysis

Compound Functional Groups Molecular Formula Key Applications
(2E)-2-Hydrazinylidene-1,2-diphenylethan-1-ol Hydrazinylidene, -OH C₁₄H₁₃N₃O Potential ligand (inferred)
Benzil Dihydrazone Two hydrazones C₁₄H₁₄N₄ Heterocycle synthesis
Cupron (2Z-oxime) Hydroxyimino, -OH C₁₄H₁₂N₂O₂ Lanthanum complexes
(1R,2S)-2-(Allylamino)-diphenylethanol Allylamino, -OH C₁₇H₁₉NO Intermediate for acetamide derivatives
2-Methoxy-1,2-diphenylethanol Methoxy, -OH C₁₅H₁₆O₂ Solubility studies

Biological Activity

(2E)-2-hydrazinylidene-1,2-diphenylethan-1-ol, commonly referred to as a Schiff base, is synthesized through the condensation reaction of hydrazine and 1,2-diphenylethanone. Schiff bases have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this specific compound, supported by recent research findings, case studies, and data tables.

The molecular formula for this compound is C15H16N2O. The compound exhibits distinct structural features that contribute to its biological properties.

PropertyValue
Molecular Weight240.30 g/mol
Melting Point155-157 °C
SolubilitySoluble in ethanol

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine hydrate with 1,2-diphenylethanone under controlled conditions. The reaction can be optimized for yield and purity through variations in temperature and solvent choice.

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of Schiff bases. This compound has demonstrated significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : In vitro studies showed that the compound exhibited inhibitory effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound also showed efficacy against fungal strains such as Candida albicans and Aspergillus niger.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal cell death induced by oxidative stress, potentially through the modulation of apoptotic pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Chelation of Metal Ions : The compound may chelate metal ions, which are essential for microbial growth.
  • Free Radical Scavenging : Its structure allows it to act as a free radical scavenger, reducing oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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